2-{[(Propan-2-yl)amino]methyl}phenol

Lipophilicity Partition coefficient Drug-likeness

2-{[(Propan-2-yl)amino]methyl}phenol (CAS 60399-03-3) is an ortho-substituted aminomethylphenol featuring a secondary N-isopropylamine and a phenolic hydroxyl group. With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol, this compound functions as a bidentate (O,N) ligand capable of chelating metal ions.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 60399-03-3
Cat. No. B3146591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Propan-2-yl)amino]methyl}phenol
CAS60399-03-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=CC=C1O
InChIInChI=1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3
InChIKeyUMWPQXUPRBDXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(Propan-2-yl)amino]methyl}phenol (CAS 60399-03-3): An N-Isopropyl Ortho-Aminomethylphenol for Coordination Chemistry, Sensing, and Synthetic Intermediates


2-{[(Propan-2-yl)amino]methyl}phenol (CAS 60399-03-3) is an ortho-substituted aminomethylphenol featuring a secondary N-isopropylamine and a phenolic hydroxyl group . With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol, this compound functions as a bidentate (O,N) ligand capable of chelating metal ions . It is structurally classified as a reduced Schiff base (hydrogenated salicylidene-isopropylamine), distinguishing it from the more commonly studied imine analogs. Its predicted physicochemical profile includes a pKa of 9.24±0.30, an XLogP3 of 1.8, and a melting point of 49–50 °C . These properties position it as a moderately lipophilic, neutral ligand with potential utility in metal-organic frameworks, nanoparticle functionalization, and as a synthetic intermediate in pharmaceutical research.

Why Generic Substitution Fails: Structural Nuances Distinguishing 2-{[(Propan-2-yl)amino]methyl}phenol from Unsubstituted and N-Alkyl Congeners


Ortho-aminomethylphenols are not interchangeable commodities. The replacement of the primary amine in 2-(aminomethyl)phenol (CAS 932-30-9) with an N-isopropyl secondary amine in 2-{[(propan-2-yl)amino]methyl}phenol introduces quantifiable differences in lipophilicity, basicity, and steric environment that directly impact metal coordination geometry, nanoparticle surface packing, and biological target engagement . The isopropyl group elevates XLogP3 from approximately −0.18 (unsubstituted analog) to 1.8 for the target compound, representing a ~2 log-unit increase in hydrophobicity that alters membrane permeability and organic-phase solubility . Similarly, the shift from a primary to a secondary amine modifies the pKa of the phenolic OH, changing hydrogen-bonding capacity and deprotonation equilibria in aqueous media . These physicochemical shifts mean that generic replacement with 2-(aminomethyl)phenol, the para-substituted isomer, or other N-alkyl variants will not reproduce the same coordination behavior, sensor selectivity, or partitioning properties. Procurement decisions must therefore be guided by substituent-specific performance data, as summarized in the quantitative evidence below.

Quantitative Differentiation Evidence: 2-{[(Propan-2-yl)amino]methyl}phenol vs. Closest Analogs


Lipophilicity Advantage: ~2 Log-Unit Higher XLogP3 Compared to the Unsubstituted Primary Amine Analog

The N-isopropyl substitution on 2-{[(propan-2-yl)amino]methyl}phenol significantly increases lipophilicity compared to the unsubstituted 2-(aminomethyl)phenol. The target compound exhibits a computed XLogP3 of 1.8, whereas the primary amine analog (CAS 932-30-9) has a Log P of approximately −0.18 . This ~2 log-unit increase corresponds to an approximately 100-fold higher octanol/water partition coefficient, which is critical for applications requiring membrane permeability or organic-phase solubility.

Lipophilicity Partition coefficient Drug-likeness Membrane permeability

Phenolic pKa Modulation: +0.36 Unit Increase Relative to Unsubstituted Analog Alters Deprotonation Behavior

The phenolic hydroxyl pKa of 2-{[(propan-2-yl)amino]methyl}phenol is predicted to be 9.24±0.30, compared to 8.88±0.10 (or 8.63±0.35 from another source) for 2-(aminomethyl)phenol . This ~0.36 unit increase in pKa indicates that the N-isopropyl group exerts an electron-donating inductive effect that slightly reduces the acidity of the phenol. In practice, this means the target compound remains protonated at the phenol site over a marginally wider pH range, affecting metal-binding speciation and hydrogen-bond donor capacity.

pKa Acidity Coordination chemistry Speciation

Regioisomeric Differentiation: Ortho vs. Para Substitution Dictates Chelation Capability

2-{[(Propan-2-yl)amino]methyl}phenol (ortho isomer) forms a stable six-membered chelate ring via its phenolic oxygen and amine nitrogen upon metal coordination, a motif well-characterized for Schiff base analogs of this scaffold . In contrast, the para isomer (4-isopropylaminomethylphenol) cannot chelate metals because the phenol and aminomethyl groups are positioned 1,4- across the aromatic ring, precluding simultaneous coordination to a single metal center . The ortho isomer has been specifically exploited as a surface-functionalizing ligand on silver nanoparticles (AgNPs), where it enables colorimetric sensing of Ni²⁺ (wine-red), Co²⁺ (pink), Cd²⁺, and Ca²⁺, as well as oxalate (dark grey), dihydrogen phosphate (light grey), and monohydrogen phosphate (orange) anions in aqueous solution .

Coordination chemistry Bidentate ligand Chelation Metal sensing

AgNP Sensor Selectivity: N-Isopropyl Derivative Enables Multi-Analyte Colorimetric Discrimination Unreported for Primary Amine or Para Analogs

Surface functionalization of silver nanoparticles (AgNPs) with N-(2-hydroxybenzyl)-isopropylamine (the target compound) produces a sensor system capable of discriminating multiple metal cations (Ni²⁺, Co²⁺, Cd²⁺, Ca²⁺) and anions (oxalate, H₂PO₄⁻, HPO₄²⁻) by distinct, visually distinguishable color changes . Ni²⁺ produces a clear wine-red color; Co²⁺ yields a pinkish color; oxalate gives dark grey; dihydrogen phosphate gives light grey; and monohydrogen phosphate gives orange. This multi-analyte discrimination is not reported for AgNPs functionalized with the unsubstituted 2-(aminomethyl)phenol (primary amine), nor with the para isomer, suggesting that the secondary amine and ortho-phenol arrangement are critical for the observed selectivity pattern.

Colorimetric sensor Silver nanoparticles Heavy metal detection Anion sensing

Thermal Handling Profile: Crystalline Solid at Ambient Temperature with Defined Melting Point (49–50 °C)

2-{[(Propan-2-yl)amino]methyl}phenol is a crystalline solid at room temperature with a reported melting point of 49–50 °C . This is substantially lower than the melting point of 2-(aminomethyl)phenol (127–131 °C) . The lower melting point, driven by the disruption of intermolecular hydrogen bonding due to N-isopropyl substitution, affects ease of handling, melt-processing compatibility, and storage requirements. The compound also has a predicted boiling point of 256.7±15.0 °C and density of 1.014±0.06 g/cm³ .

Melting point Solid-state properties Storage Formulation

Antibacterial Activity Contextualized: Para-Isomer Demonstrates Disinfectant Efficacy; Ortho-Isomer Activity Profile Remains to Be Quantitatively Benchmarked

The para isomer of isopropylaminomethylphenol (4-isopropylaminomethylphenol) has been tested as a bactericide and disinfectant against coliform microbes, with positive results among 40 tested samples, and Eurasian and Azerbaijani patents have been obtained for this application . The synthesis yielded the para isomer at 72.3% via Mannich reaction of phenol with isopropylamine and formaldehyde at 80 °C for 2 hours in benzene . No direct, quantitative antibacterial data are currently available in the open literature for the ortho isomer (the target compound). Given the structural difference—ortho enables chelation while para does not—the antibacterial mechanism, potency, and spectrum are likely to differ. A head-to-head antibacterial comparison between ortho and para isomers would be a high-value experiment for guiding procurement.

Antibacterial Disinfectant E. coli Veterinary

Validated and Prospective Application Scenarios for 2-{[(Propan-2-yl)amino]methyl}phenol (CAS 60399-03-3)


Colorimetric Sensor Development for Multi-Analyte Metal Cation and Anion Detection in Aqueous Media

The demonstrated ability of N-(2-hydroxybenzyl)-isopropylamine-functionalized AgNPs to produce visually distinct color changes for Ni²⁺ (wine-red), Co²⁺ (pink), oxalate (dark grey), H₂PO₄⁻ (light grey), and HPO₄²⁻ (orange) makes this compound a strong candidate for developing low-cost, instrument-free colorimetric sensors for water quality monitoring. Procurement for sensor research is justified by the unique multi-analyte discrimination pattern that has not been replicated with unsubstituted or para-substituted analogs.

Bidentate Ligand for Transition Metal Complex Synthesis and Homogeneous Catalysis

The ortho arrangement of phenolic OH and secondary amine groups enables stable six-membered chelate formation with transition metals such as Ni(II), Co(II), Cu(II), and Zn(II), as established through crystallographic characterization of closely related Schiff base complexes . The N-isopropyl group introduces steric bulk that can influence coordination geometry and catalytic selectivity. Researchers synthesizing metal complexes for catalysis, magnetic materials, or biological probe development should prefer the ortho isomer over the non-chelating para isomer.

Synthetic Intermediate for Pharmaceutical Lead Optimization Requiring Moderate Lipophilicity

With an XLogP3 of 1.8—approximately 100-fold more lipophilic than the primary amine analog (LogP ≈ −0.18) —this compound occupies a favorable lipophilicity window for CNS drug discovery (typically LogP 1–4). Its secondary amine allows further N-functionalization (e.g., acylation, alkylation, reductive amination), while the phenolic OH permits O-alkylation or conjugation. Procurement as a building block is appropriate for medicinal chemistry programs targeting GPCRs, ion channels, or enzymes where a balanced hydrophilic-lipophilic profile and metal-chelating capacity are desired.

Structure-Activity Relationship (SAR) Studies Comparing N-Alkyl Substituent Effects in Ortho-Aminomethylphenol Series

Given the quantifiable differences in pKa (9.24 vs. 8.88 for unsubstituted) and lipophilicity (XLogP3 1.8 vs. −0.18) , this compound serves as an essential comparator in systematic SAR studies of N-alkyl aminomethylphenols. Procurement alongside N-methyl, N-ethyl, and N-tert-butyl analogs enables comprehensive mapping of how N-substituent size and branching affect metal-binding affinity, sensor selectivity, membrane permeability, and biological activity.

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